molecular formula C18H16FN3O4S B2454523 5-fluoro-2-methoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 920199-23-1

5-fluoro-2-methoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2454523
CAS RN: 920199-23-1
M. Wt: 389.4
InChI Key: BIAMKLUHPCSBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-methoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H16FN3O4S and its molecular weight is 389.4. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-2-methoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-2-methoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. The compound serves as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.

Organic Synthesis

This compound finds use in organic synthesis due to its ability to participate in various reactions, including coupling reactions and selective enolization reactions. Researchers employ it to construct complex organic molecules with specific functionalities .

Pesticide Intermediates

In the field of agrochemicals, this compound serves as an intermediate for pesticide synthesis. Its preparation involves specialized reagents and conditions, but its role in developing effective pesticides underscores its importance .

Cytotoxicity Studies

Researchers have investigated the cytotoxicity of this compound. At concentrations above 50 µM, it precipitates in cell-culture media. Cytotoxicity assays have been performed on both healthy and cancer cells at this concentration .

Computational Studies

Computational investigations have explored the properties of this compound. For instance, the B3LYP/cc-pVDZ basis set was used to optimize its structure. Natural Bond Orbital (NBO) analysis revealed specific bonding interactions, shedding light on its stability and reactivity .

properties

IUPAC Name

5-fluoro-2-methoxy-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S/c1-22-18(23)10-8-15(20-22)12-3-6-14(7-4-12)21-27(24,25)17-11-13(19)5-9-16(17)26-2/h3-11,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAMKLUHPCSBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-2-methoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

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